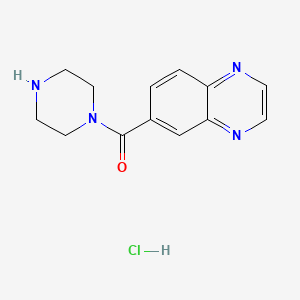

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H15ClN4O. It is a white to off-white solid that is used in various scientific research applications. This compound is known for its potential biological activities and is often utilized in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride typically involves the reaction of quinoxaline derivatives with piperazine. One common method includes the condensation of quinoxaline-6-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

- Piperazin-1-yl(quinoxalin-6-yl)methanone

- Quinoxaline derivatives

- Piperazine derivatives

Uniqueness

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is unique due to its specific combination of the quinoxaline and piperazine moieties, which confer distinct chemical and biological properties

Biological Activity

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H14N4O·HCl, with a molecular weight of 278.74 g/mol. The compound features a piperazine ring linked to a quinoxaline moiety, which is known for its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with piperazine. A common synthetic route includes:

- Condensation Reaction : Quinoxaline-6-carboxylic acid is reacted with piperazine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

- Purification : The product is purified through crystallization and filtration to obtain the hydrochloride salt form.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of microbial growth. The mechanism appears to involve disruption of cellular functions without compromising the bacterial membrane integrity .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 | 16 µg/mL |

Antiviral Activity

Research has also indicated that this compound exhibits antiviral properties. It has been tested against several viral strains, showing potential as an antiviral agent by inhibiting viral replication pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. It may act as an inhibitor of enzymes critical for microbial growth, thereby exerting its antimicrobial effects. Additionally, its interaction with viral proteins suggests a multifaceted mechanism that warrants further investigation .

Case Studies

- Antimicrobial Efficacy in Animal Models : A study conducted on mice demonstrated that administration of this compound resulted in significant protection against infections caused by MRSA. Mice treated with the compound showed reduced bacterial load and improved survival rates compared to control groups .

- Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that the compound is orally bioavailable, with a favorable absorption profile in animal models. This property enhances its potential as a therapeutic agent .

Comparison with Related Compounds

This compound can be compared with other quinoxaline derivatives and piperazine-based compounds regarding their biological activities:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Antiviral | 10 |

| Quinoxaline derivative A | Antimicrobial | 5 |

| Piperazine derivative B | Antiviral | 15 |

Properties

IUPAC Name |

piperazin-1-yl(quinoxalin-6-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O.ClH/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11;/h1-4,9,14H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQBNBUUKBXGSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719876 |

Source

|

| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-55-4 |

Source

|

| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.